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Compound Name: Fmoc-d-glu(oall)-oh

Cat. No.: B557685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-D-Glu(OAll)-OH is a crucial building block in modern solid-phase peptide synthesis

(SPPS), particularly for the construction of complex and modified peptides. The strategic

placement of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino

group and the orthogonally protected allyl (OAll) ester on the gamma-carboxyl group allows for

selective deprotection and subsequent modification of the glutamic acid side chain.[1] This

guide provides an in-depth overview of the stability and recommended storage conditions for

Fmoc-D-Glu(OAll)-OH, along with detailed experimental protocols relevant to its handling and

use.

Data Presentation
Storage Conditions
Proper storage is critical to maintain the integrity and purity of Fmoc-D-Glu(OAll)-OH. The

following table summarizes the recommended storage conditions based on supplier data

sheets.
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Parameter Recommended Condition Notes

Temperature 2-8°C[2]
Short to long-term storage.

Some suppliers specify 4°C.[3]

-20°C

For the L-isomer, powder can

be stored for up to 3 years at

-20°C. This may also be

applicable for long-term

storage of the D-isomer.

Atmosphere Sealed in a dry environment[2]

The compound is sensitive to

moisture, which can lead to

hydrolysis.

Light Keep in a dark place[2]

The Fmoc group can be

sensitive to light, especially

when in solution.[4]

Form Solid powder
More stable as a dry powder

than in solution.

Chemical Stability
The stability of Fmoc-D-Glu(OAll)-OH is primarily determined by the lability of its two

protecting groups: the Fmoc group and the allyl ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.peptide.com/product/fmoc-d-gluoall-oh-204251-33-2/
https://portal.amelica.org/ameli/journal/595/5953116002/html/
https://www.peptide.com/product/fmoc-d-gluoall-oh-204251-33-2/
https://www.peptide.com/product/fmoc-d-gluoall-oh-204251-33-2/
https://www.researchgate.net/publication/24006918_Amino_acid_analysis_by_high-performance_liquid_chromatography_after_derivatization_with_9-fluorenylmethyloxycarbonyl_chloride_Literature_overview_and_further_study
https://www.benchchem.com/product/b557685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protecting Group Condition Stability Notes

Fmoc Acidic Stable

Resistant to cleavage

by acids such as

trifluoroacetic acid

(TFA) commonly used

in SPPS for side-chain

deprotection.[5]

Basic (Secondary

Amines)
Labile

Rapidly cleaved by

secondary amines like

piperidine (typically

20% in DMF), which is

the standard method

for its removal in

SPPS.[6][7]

Basic (Tertiary

Amines)
Limited Stability

Less stable towards

tertiary amines like

DIEA, with stability

depending on base

concentration, solvent,

and temperature.[5]

Light Sensitive

The Fmoc group can

be photolabile,

particularly in solution.

[4]

In Solution

(DMF/NMP)

Limited Long-Term

Stability

Can undergo slow

degradation in

solvents like DMF and

NMP over extended

periods.[8]

Allyl Ester (OAll) Acidic Stable
Stable to strong acids

like TFA.[9]

Basic Stable Stable to basic

conditions used for
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Fmoc removal (e.g.,

piperidine in DMF).[9]

Palladium(0) Catalysts Labile

Selectively cleaved in

the presence of a

palladium(0) catalyst,

such as Pd(PPh₃)₄,

and a scavenger.[1]

[10]

Hydrolysis Potentially Labile

While generally

stable, esters can

undergo hydrolysis

under prolonged

exposure to aqueous

acidic or basic

conditions, especially

with heating.[11]

Experimental Protocols
Protocol 1: Fmoc Group Deprotection in SPPS
This protocol describes the standard procedure for removing the Fmoc protecting group from

the N-terminus of a peptide chain during solid-phase peptide synthesis.

Materials:

Fmoc-peptide-resin

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

DMF

Dichloromethane (DCM)

Inert gas (Argon or Nitrogen)

Reaction vessel with agitation
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Procedure:

Swell the Fmoc-peptide-resin in DMF in a reaction vessel for 30 minutes.

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin.

Agitate the mixture for 3 minutes and then drain the solution.

Add a fresh portion of 20% piperidine in DMF and continue agitation for 10-15 minutes to

ensure complete deprotection.[6]

Drain the deprotection solution.

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the

dibenzofulvene-piperidine adduct.

Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next

coupling step.

Protocol 2: On-Resin Allyl (OAll) Group Deprotection
This protocol details the selective removal of the allyl ester from the glutamic acid side chain on

a solid support, enabling site-specific modifications. This procedure must be performed under

an inert atmosphere.[1]

Materials:

Peptidyl-resin containing a Glu(OAll) residue

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)

Anhydrous Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)
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Inert gas (Argon or Nitrogen)

Shaker or reaction vessel with agitation

Procedure:

Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes under an inert

atmosphere.

Drain the DCM.

In a separate, dry flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents

relative to the resin loading) and the scavenger (e.g., 20-30 equivalents of Phenylsilane) in

anhydrous DCM.

Add the catalyst/scavenger solution to the resin.

Agitate the reaction mixture at room temperature for 1.5 to 2 hours. The reaction progress

can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing

it by HPLC-MS.

Drain the reaction mixture.

Wash the resin extensively with DCM (3-5 times).

Perform a wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 times for

15 minutes each) to scavenge any residual palladium.

Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times).

Dry the resin under vacuum.

Mandatory Visualization
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Fmoc-D-Glu(OAll)-OH

Degradation / Deprotection Pathways

Fmoc-D-Glu(OAll)-OH
(Stable Form)

Fmoc Cleavage Product:
H-D-Glu(OAll)-OH

Base (e.g., Piperidine)

Allyl Ester Cleavage Product:
Fmoc-D-Glu-OH

Pd(0) Catalyst

Hydrolysis Product:
Fmoc-D-Glu-OH + Allyl Alcohol

H₂O / H⁺ or OH⁻

(prolonged)

Fully Deprotected:
D-Glutamic Acid

Pd(0) Catalyst

Base (e.g., Piperidine)

Base (e.g., Piperidine)

Click to download full resolution via product page

Caption: Degradation and deprotection pathways of Fmoc-D-Glu(OAll)-OH.
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Iterative SPPS Cycle

Side Chain Modification

Start with Resin-Bound Peptide

1. Fmoc Deprotection
(20% Piperidine/DMF)

2. Wash
(DMF, DCM)

3. Couple next Fmoc-AA-OH
(e.g., Fmoc-D-Glu(OAll)-OH)

4. Wash
(DMF, DCM)

Repeat for next AA

A. Selective Allyl Deprotection
(Pd(PPh₃)₄, Scavenger)

After incorporating Glu(OAll)

Final Cleavage from Resin
(e.g., TFA Cocktail)

After final AA

B. On-Resin Side Chain
Modification

Click to download full resolution via product page

Caption: General workflow for using Fmoc-D-Glu(OAll)-OH in SPPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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